Technical Guide: Mechanism of Action of DDR1-IN-1 Dihydrochloride
Technical Guide: Mechanism of Action of DDR1-IN-1 Dihydrochloride
[1]
Executive Summary
DDR1-IN-1 dihydrochloride is a highly potent, selective, Type II inhibitor of Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase (RTK) uniquely activated by triple-helical collagen rather than soluble growth factors. Unlike Type I inhibitors that target the active conformation, DDR1-IN-1 stabilizes the inactive "DFG-out" conformation of the kinase domain. This guide details the molecular mechanics of this inhibition, its selectivity profile against the homologous DDR2, and validated protocols for its application in signal transduction research.
Part 1: Molecular Mechanism of Action
The Target: DDR1 Kinase Domain
DDR1 is distinct among RTKs because its activation is slow and sustained, driven by the binding of extracellular collagen to its discoidin domain.[1][2][3] This induces receptor dimerization and subsequent trans-autophosphorylation of the cytoplasmic kinase domain.[4]
Binding Mode: Type II Inhibition
DDR1-IN-1 functions as a Type II kinase inhibitor .[5][6] It does not merely compete with ATP in the active site; it binds to and stabilizes the inactive conformation of the enzyme.
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DFG-out Conformation: The inhibitor occupies the hydrophobic pocket created when the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop flips out. This prevents the Asp residue from coordinating the magnesium ions required for ATP catalysis.
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Hinge Region Interaction: The indolin-2-one "head" group forms a critical hydrogen bond with Met704 in the kinase hinge region.[3][6]
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Selectivity Determinant (The Ether Bridge): A unique structural feature of DDR1-IN-1 is its ether bridge. In many kinase inhibitors, a hydrogen bond to the "gatekeeper" residue is common. However, DDR1-IN-1's ether bridge eliminates the hydrogen bond to the DDR1 gatekeeper (Thr701 ).[3][6] This lack of reliance on the gatekeeper contributes to its selectivity, as it avoids steric clashes or obligate interactions common in other kinases.
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Hydrophobic Pocket: The trifluoromethyl group of the inhibitor occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site, further locking the kinase in the inactive state.
Genetic Validation of Mechanism
The mechanism is validated by the G707A mutation. This mutation in the hinge region confers >20-fold resistance to DDR1-IN-1, proving that the biological effects observed are specifically due to DDR1 kinase inhibition and not off-target toxicity.
Visualization: Molecular Interaction Map
The following diagram illustrates the contact points and logical flow of inhibition.
Caption: Interaction map showing DDR1-IN-1 stabilizing the DFG-out conformation via specific hinge and pocket interactions.
Part 2: Pharmacology & Selectivity Profile[8]
DDR1-IN-1 is designed to discriminate between DDR1 and its closest homolog, DDR2. This selectivity is crucial for dissecting the specific roles of DDR1 in fibrosis and cancer metastasis.
Potency Data Summary
The following values represent the inhibitory concentration (IC50) required to reduce kinase activity by 50%.
| Target Kinase | Assay Type | IC50 / EC50 | Selectivity Note |
| DDR1 | Enzymatic (Lanthascreen) | 105 nM | Primary Target |
| DDR1 | Cellular (Autophosphorylation) | 86 nM | Validated in U2OS cells |
| DDR2 | Enzymatic | 413 nM | ~4-fold selectivity window |
| ABL1 | Binding Assay | Low µM | Potential off-target at high conc. |
| KIT | Binding Assay | Low µM | Potential off-target at high conc. |
Selectivity Context
While DDR1-IN-1 is highly selective against the broad kinome (S(1) score = 0.01 at 1 µM), it maintains a modest 4-fold window against DDR2.[7] Researchers must strictly control dosing.
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Optimal Dosing Window: 0.1 µM – 1.0 µM.
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Loss of Specificity: > 5.0 µM (Begins to inhibit DDR2 and potentially ABL/KIT).
Part 3: Signaling Pathway Modulation
Inhibition of DDR1 by DDR1-IN-1 results in the collapse of a specific signaling architecture governed by collagen.
Mechanism of Pathway Blockade
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Stimulus: Collagen I binds to the extracellular domain.
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Normal Response: DDR1 dimerizes and autophosphorylates at Tyr513 (and Tyr792/Tyr796). This recruits adaptor proteins (ShcA) and activates downstream kinases.
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Inhibition: DDR1-IN-1 prevents the ATP-dependent phosphorylation of Tyr513.
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Downstream Consequences:
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MAPK/ERK: Reduction in p-ERK1/2 levels (proliferation/migration).
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PI3K/Akt: Reduced Akt phosphorylation (survival).
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MT1-MMP: Inhibition of Matrix Metalloproteinase activation (invasion).
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Caption: DDR1-IN-1 intercepts the pathway at the receptor level, preventing p-Tyr513 formation and downstream cascades.[8]
Part 4: Validated Experimental Protocols
To ensure data trustworthiness, experiments must be designed to isolate DDR1 activity from DDR2. The following protocol uses U2OS cells (low basal DDR) with inducible DDR1 expression, a standard established in the foundational literature.
Reconstitution and Storage
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Solubility: Soluble in DMSO up to 48 mM.
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Stock Preparation: Prepare a 10 mM stock in 100% DMSO. Aliquot into light-protected tubes.
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Storage: Store aliquots at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
Cellular Autophosphorylation Assay (The "Gold Standard")
Objective: Measure the inhibition of Collagen-induced DDR1 phosphorylation (Tyr513).[8]
Materials:
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Cell Line: U2OS (Osteosarcoma) stably transfected with Doxycycline-inducible DDR1.
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Ligand: Rat tail Collagen Type I (acetic acid soluble).
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Detection: Western Blot (Anti-DDR1, Anti-pTyr513).
Workflow:
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Induction: Seed U2OS cells and treat with Doxycycline (2 µg/mL) for 24–48 hours to induce DDR1 expression.
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Starvation: Wash cells and switch to serum-free media for 4–16 hours to reduce basal kinase activity.
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Pre-incubation: Add DDR1-IN-1 (0, 10, 100, 1000 nM) to the media. Incubate for 1 hour at 37°C.
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Note: Pre-incubation is critical for Type II inhibitors to achieve equilibrium in the DFG-out pocket.
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Stimulation: Add Collagen I (10–50 µg/mL) directly to the media containing the inhibitor. Incubate for 2 hours .
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Note: DDR1 activation is slow; 2 hours is optimal for peak phosphorylation.
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Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4). Blot for p-Tyr513.[9][10][8]
Caption: Step-by-step workflow for validating DDR1 inhibition in a cellular context.
References
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Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor Source: ACS Chemical Biology (2013) Significance: The primary paper describing the synthesis, structure (PDB: 4CKR), and characterization of DDR1-IN-1. [Link]
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Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 Source: Journal of Molecular Biology (2013) Significance: Details the crystallographic analysis of DDR1-IN-1 binding in the DFG-out conformation. [Link]
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Discoidin Domain Receptors: Mechanisms of Action and Disease Relevance Source: MDPI (2023) Significance: Review of downstream signaling pathways (MAPK/PI3K) affected by DDR1 inhibition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
